molecular formula C9H16O2 B6185635 rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans CAS No. 18335-65-4

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

Cat. No.: B6185635
CAS No.: 18335-65-4
M. Wt: 156.2
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Description

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with a tert-butyl group and a carboxylic acid functional group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of cyclobutane derivatives followed by the introduction of the tert-butyl group and carboxylation. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and efficiency. The choice of catalysts and reaction conditions is crucial to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, cis: Differing in the spatial arrangement of substituents.

    rac-(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid: Featuring a cyclopropane ring instead of cyclobutane.

    rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid: Containing a cyclohexane ring.

Uniqueness

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is unique due to its specific ring structure and the presence of both a bulky tert-butyl group and a reactive carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

18335-65-4

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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